REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[O:13][CH3:14].[BH4-].[Li+].B(OC)(OC)OC>O1CCCC1>[CH3:14][O:13][C:5]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2|
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Name
|
|
Quantity
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4.82 g
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Type
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reactant
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Smiles
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COC(C1=C(C(=CC=C1)[N+](=O)[O-])OC)=O
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Name
|
|
Quantity
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298 mg
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Type
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reactant
|
Smiles
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[BH4-].[Li+]
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Name
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|
Quantity
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0.27 mL
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 h
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Duration
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5 h
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Type
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DISTILLATION
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Details
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The reaction mixture was distilled under reduced pressure and ethyl acetate and water
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Type
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ADDITION
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Details
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were added to the resulting residue
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Type
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WASH
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Details
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The organic layer was washed with a saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=1:1)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CO)C=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |